molecular formula C20H23FN2O B5210972 1-(2-fluorobenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide

1-(2-fluorobenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide

Cat. No. B5210972
M. Wt: 326.4 g/mol
InChI Key: SHQWKPZJRSXEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in the scientific research community. This compound is a potent agonist of the cannabinoid receptors and has been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

1-(2-fluorobenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide is a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. It binds to the receptor and activates downstream signaling pathways, leading to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, alleviate pain, and modulate the immune system. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorobenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise targeting of the receptor and investigation of its downstream effects. However, one limitation is the potential for off-target effects and toxicity, which must be carefully monitored in any experiments.

Future Directions

There are several future directions for research on 1-(2-fluorobenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for various diseases, such as inflammatory conditions and chronic pain. Another area of interest is its potential as a tool for investigating the endocannabinoid system and its role in various physiological processes. Additionally, further studies are needed to investigate the safety and toxicity of this compound, as well as its potential for abuse and addiction. Overall, this compound is a promising compound for scientific research and has the potential to contribute to our understanding of the endocannabinoid system and its role in health and disease.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide involves the reaction of 4-piperidone with 2-fluorobenzyl chloride and 2-methylphenylamine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography techniques to obtain the final compound.

Scientific Research Applications

1-(2-fluorobenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide has been used in a variety of scientific studies to investigate its potential therapeutic applications. One study found that this compound has potent anti-inflammatory effects in a mouse model of acute lung injury. Another study found that this compound has analgesic effects in a rat model of neuropathic pain.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2-methylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c1-15-6-2-5-9-19(15)22-20(24)16-10-12-23(13-11-16)14-17-7-3-4-8-18(17)21/h2-9,16H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQWKPZJRSXEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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